N-Ethyl-2-oxo-3-sulfanylpropanamide
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Overview
Description
N-Ethyl-2-oxo-3-sulfanylpropanamide is an organic compound with the molecular formula C5H9NO2S It is characterized by the presence of an ethyl group, a carbonyl group, and a thiol group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-oxo-3-sulfanylpropanamide typically involves the reaction of ethylamine with 2-oxo-3-sulfanylpropanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and advanced purification techniques to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-oxo-3-sulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various alkylating agents and catalysts can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
N-Ethyl-2-oxo-3-sulfanylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s thiol group makes it useful in studying redox reactions and enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Ethyl-2-oxo-3-sulfanylpropanamide exerts its effects involves interactions with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. Additionally, the carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-oxoethyl)-3-sulfanylpropanamide: Contains a similar thiol and carbonyl structure but differs in the alkyl group attached to the nitrogen.
N-ethyl-2-oxo-3-oxetanylpropanamide: Similar backbone but with an oxetanyl ring instead of a thiol group.
Uniqueness
N-Ethyl-2-oxo-3-sulfanylpropanamide is unique due to the presence of both a thiol and a carbonyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various applications .
Properties
CAS No. |
869850-56-6 |
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Molecular Formula |
C5H9NO2S |
Molecular Weight |
147.20 g/mol |
IUPAC Name |
N-ethyl-2-oxo-3-sulfanylpropanamide |
InChI |
InChI=1S/C5H9NO2S/c1-2-6-5(8)4(7)3-9/h9H,2-3H2,1H3,(H,6,8) |
InChI Key |
VPTOCKCOTRLQSC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(=O)CS |
Origin of Product |
United States |
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